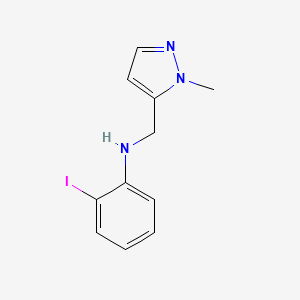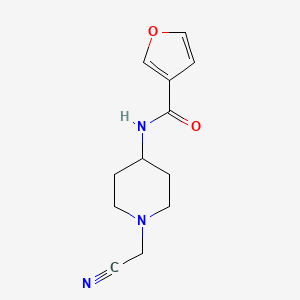![molecular formula C13H10N4O4 B14913643 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide is a Schiff base compound derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and nicotinohydrazide. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then filtered, washed, and recrystallized from ethanol to obtain pure N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products include nitro and hydroxyl derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Coordination Chemistry: It can form complexes with various metal ions, which are studied for their catalytic and biological activities.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as luminescence and conductivity.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide can be compared with other Schiff bases derived from similar aldehydes and hydrazides. Some similar compounds include:
N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide: Similar structure but derived from isonicotinohydrazide instead of nicotinohydrazide.
N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide: Derived from benzohydrazide, exhibiting different biological activities.
The uniqueness of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide lies in its specific structural features and the resulting biological activities, which can be distinct from those of other Schiff bases.
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-4-3-11(17(20)21)6-10(12)8-15-16-13(19)9-2-1-5-14-7-9/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
RMDCAYMHYAZECJ-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)











